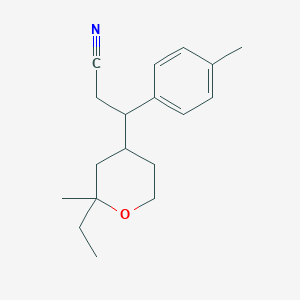
1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent agonist of the serotonin receptors and has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of the serotonin receptors. It has been shown to act as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By modulating the activity of these receptors, 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine may have therapeutic effects on various mental disorders.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have analgesic properties, as it can reduce the perception of pain. Additionally, it has been shown to have sedative effects, which may contribute to its potential use as an anxiolytic.
実験室実験の利点と制限
One advantage of using 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its high affinity for the serotonin receptors, which makes it a potent agonist. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is that the exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mental disorders. Another direction is to study its effects on other physiological and biochemical processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine and its potential limitations.
合成法
The synthesis of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 2-methylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine. The synthesis method has been well-established and is widely used for the production of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine.
科学的研究の応用
1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various mental disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a pain reliever, as it has been shown to have analgesic properties.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-4-13(2)16(20)19-11-9-18(10-12-19)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVKQFMVHZOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387451 |
Source


|
| Record name | ST50590065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one | |
CAS RN |
6199-20-8 |
Source


|
| Record name | ST50590065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)

![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B5062825.png)
![17-(4-butoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062842.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5062849.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)